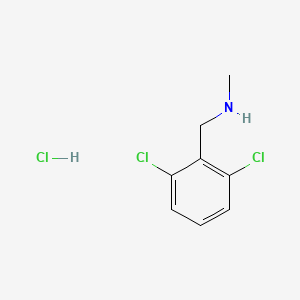

(2,6-Dichlorobenzyl)methylamine hydrochloride

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMGCJFYSYJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,6-Dichlorobenzyl)methylamine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2,6-Dichlorobenzyl)methylamine Hydrochloride

Authored by a Senior Application Scientist

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structural motif, featuring a dichlorinated benzene ring, imparts specific steric and electronic properties that make it a valuable building block for designing biologically active molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base, N-(2,6-dichlorobenzyl)-N-methylamine, which has been investigated as an experimental anti-cancer drug candidate.[3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic pathways, analytical characterization techniques, stability considerations, and its role in medicinal chemistry. The insights provided herein are grounded in established chemical principles and aim to facilitate the effective utilization of this compound in research and development settings.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and formulation. This compound is a white to off-white crystalline solid under standard conditions.[5] The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | [6] |

| CAS Number | 90389-15-4 | [1] |

| Molecular Formula | C₈H₁₀Cl₃N | [6] |

| Molecular Weight | 226.53 g/mol | [5][7] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Data not available; related methylamine HCl melts at 226-228°C.[8][9] | |

| Solubility | Expected to be soluble in water and alcohols like ethanol, and insoluble in non-polar organic solvents such as ether and acetone, similar to other amine hydrochlorides.[8][9] | |

| Storage Temperature | Recommended 2-8°C or sealed at room temperature in a dry environment.[5][7] |

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols are often proprietary, a chemically sound and common route for the synthesis of this compound involves the nucleophilic substitution of a benzyl halide with methylamine, followed by salt formation. The primary starting materials would be 2,6-dichlorobenzyl chloride and methylamine.

The choice of 2,6-dichlorobenzyl chloride as a precursor is logical due to the high reactivity of the benzylic carbon, making it susceptible to nucleophilic attack by an amine.[10][11] Methylamine, a primary amine, serves as the nucleophile to introduce the N-methyl group. The reaction is typically followed by treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination (Alternative Route)

An alternative and often higher-yielding laboratory-scale synthesis is reductive amination, which avoids the direct use of a benzyl halide.

-

Reaction Setup: To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in methanol, add methylamine (1.2 equivalents, typically as a solution in ethanol or THF).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to control the exothermic reaction. The causality here is that NaBH₄ is selective for the imine and will not reduce the aromatic ring.

-

Quenching and Workup: After the reduction is complete (as monitored by TLC/LC-MS), carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: Evaporate the solvent to yield the free base, N-(2,6-dichlorobenzyl)-N-methylamine, as an oil or solid.[3] Dissolve this residue in a minimal amount of a solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound product.

Analytical Characterization

Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is necessary for full characterization.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. Due to the polar and basic nature of the analyte, standard reversed-phase (RP) chromatography can be challenging.[12] A mixed-mode column (combining reversed-phase and ion-exchange) or HILIC can provide better retention and peak shape.[12] For detection, a UV detector set to ~210-220 nm (where the benzene ring absorbs) is suitable. For samples without a chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[12]

-

Mass Spectrometry (MS): Coupled with LC or GC, MS provides definitive structural confirmation by determining the molecular weight of the free base (190.07 g/mol for C₈H₉Cl₂N).[3] The fragmentation pattern can further validate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the N-methyl (CH₃) protons, with integrations corresponding to the number of protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected peaks would include N-H stretches (as an ammonium salt), aromatic C-H and C=C stretches, and C-Cl stretches.

Typical Analytical Workflow

Caption: A standard workflow for the analytical characterization of the final product.

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of this compound.

-

Stability: The hydrochloride salt is significantly more stable and less volatile than its corresponding free base. However, like many amine hydrochlorides, it is hygroscopic, meaning it can absorb moisture from the air.[4] This can affect its physical state and assay value over time. It is stable under recommended storage conditions.[13]

-

Storage Conditions: To mitigate moisture absorption, the compound should be stored in a tightly sealed container in a dry and well-ventilated place.[7][9] For long-term storage, refrigeration at 2-8°C is often recommended.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids (which could displace HCl), and strong bases (which will convert it to the free amine).[13][14]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[14] If significant dust is possible, respiratory protection should be used. Handle in a chemical fume hood.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound in drug development stems from the unique properties conferred by its structure.

-

Steric Hindrance: The two chlorine atoms in the ortho positions of the benzyl ring provide significant steric bulk. This can be used strategically in drug design to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

-

Lipophilicity: The chlorine atoms also increase the lipophilicity of the benzyl moiety, which can enhance a drug candidate's ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Blocking: The 2,6-dichloro substitution pattern can act as a metabolic blocker. By sterically hindering access to the aromatic ring, it can prevent enzymatic hydroxylation, a common metabolic pathway that deactivates many drug compounds, thereby increasing the drug's half-life.

-

Building Block: It serves as a key intermediate for introducing the 2,6-dichlorobenzyl group into a larger molecule. This moiety is found in various pharmacologically active compounds. The free base form, N-(2,6-Dichlorobenzyl)-N-methylamine, has been noted as an experimental anti-cancer drug candidate, highlighting the inherent biological potential of this structural class.[3]

Conclusion

This compound is a specialized chemical intermediate with significant value for pharmaceutical and scientific research. Its well-defined physicochemical properties, combined with its stable salt form, make it a reliable building block. A thorough understanding of its synthesis, analytical characterization, and handling requirements is essential for its effective application. The strategic incorporation of its 2,6-dichlorobenzyl moiety allows medicinal chemists to modulate the steric, electronic, and pharmacokinetic properties of new chemical entities, underscoring its importance in the drug discovery and development pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bide Pharmatech Ltd. This compound CAS NO.90389-15-4. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Chemister.ru. Properties of substance: methylamine hydrochloride. [Link]

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Prowess of Methylamine Hydrochloride: Applications in Industry and Research. [Link]

-

ResearchGate. List of the amines along with their retention times that can be... [Link]

-

PrepChem.com. Preparation of methylamine hydrochloride. [Link]

-

Xidiandian. This compound. [Link]

-

PubChem. 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

- Google Patents. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.

-

HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]

-

Mol-Instincts. What are the properties and uses of Methylamine hydrochloride and Methylamine? [Link]

-

Shaanxi Bloom Tech Co., Ltd. Does Methylamine Go Bad? [Link]

-

Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles... [Link]

Sources

- 1. This compound, CasNo.90389-15-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. This compound, CasNo.90389-15-4 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. N-(2,6-Dichlorobenzyl)-N-methylamine | 15205-19-3 | QAA20519 [biosynth.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound CAS#: 90389-15-4 [m.chemicalbook.com]

- 6. This compound | C8H10Cl3N | CID 17290679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:90389-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. methylamine hydrochloride [chemister.ru]

- 9. Page loading... [guidechem.com]

- 10. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 12. helixchrom.com [helixchrom.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis of (2,6-Dichlorobenzyl)methylamine Hydrochloride

This guide provides a comprehensive overview of the synthetic methodologies for preparing (2,6-Dichlorobenzyl)methylamine hydrochloride, a key chemical intermediate.[1] Intended for researchers and professionals in drug development and chemical synthesis, this document delves into the strategic considerations, mechanistic details, and practical execution of its synthesis.

Introduction and Strategic Overview

(2,6-Dichlorobenzyl)methylamine and its hydrochloride salt are valuable building blocks in organic synthesis.[2] The substitution pattern on the benzene ring—with two chlorine atoms ortho to the benzyl group—imparts specific steric and electronic properties that are leveraged in the construction of more complex molecules, including potential pharmaceutical compounds and enzyme inhibitors.[2][3] The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base.[4]

The synthesis of this target molecule, with the chemical formula C₈H₁₀Cl₃N and CAS number 90389-15-4, can be approached through two primary retrosynthetic pathways.[5][6]

-

Pathway A: Nucleophilic Substitution. This is a direct and widely reported approach involving the formation of the benzylic C-N bond via an Sₙ2 reaction between a suitable benzyl halide and methylamine.

-

Pathway B: Reductive Amination. A robust and versatile alternative, this pathway constructs the C-N bond by first forming an imine from a benzaldehyde derivative and methylamine, followed by in-situ reduction.[7]

The choice between these pathways depends on factors such as starting material availability, scalability, and safety considerations associated with the intermediates.

Caption: Retrosynthetic strategies for (2,6-Dichlorobenzyl)methylamine.

Pathway A: Synthesis via Nucleophilic Substitution

This method is the most direct and commonly documented route for industrial and laboratory-scale production.[2] It leverages the high reactivity of the benzylic carbon in 2,6-dichlorobenzyl chloride towards nucleophilic attack by methylamine.

Mechanistic Principle: The reaction proceeds via a classic Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the chloride leaving group. A base, such as sodium hydroxide, is used to neutralize the resulting ammonium salt and regenerate the free amine, driving the reaction to completion.

Precursor Synthesis: 2,6-Dichlorobenzyl Chloride

The primary starting material, 2,6-dichlorobenzyl chloride, is not always commercially available in bulk and can be synthesized from 2,6-dichlorotoluene. The synthesis involves a free-radical halogenation of the methyl group, typically initiated by UV light in the presence of chlorine gas.[8] This process yields the desired product with high purity (≥99%) and in high yields (≥90%).[8]

Detailed Experimental Protocol

Step 1: Synthesis of (2,6-Dichlorobenzyl)methylamine (Free Base)

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with 2,6-dichlorobenzyl chloride. Dissolve it in a suitable solvent like toluene or ethanol.

-

Methylamine Addition: Slowly add an aqueous solution of methylamine (e.g., 40 wt. %) to the stirred solution. The reaction is exothermic and may require external cooling to maintain control.

-

Base Addition & Reflux: Introduce a solution of sodium hydroxide. The reaction mixture is then heated to a temperature between 50-70°C and maintained for 4-6 hours to ensure complete conversion.[2]

-

Work-up and Isolation: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free base, (2,6-Dichlorobenzyl)methylamine, as an oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base obtained in Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl dissolved in an organic solvent) until the solution becomes acidic.

-

Precipitation and Collection: The hydrochloride salt will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Caption: Experimental workflow for the nucleophilic substitution route.

Pathway B: Synthesis via Reductive Amination

Reductive amination is a powerful method for amine synthesis that combines carbonyl-amine condensation with reduction in a single pot.[9] This pathway avoids the use of the potentially lachrymatory 2,6-dichlorobenzyl chloride, starting instead from the corresponding aldehyde.

Mechanistic Principle: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2,6-dichlorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.[7] A reducing agent, present in the reaction mixture, then reduces the imine C=N double bond to form the desired secondary amine. The reaction is typically conducted in a weakly acidic medium to facilitate both imine formation and the activity of common reducing agents.

Reagent Selection

The choice of reducing agent is critical for the success of the reaction.

-

Sodium Borohydride (NaBH₄): A cost-effective and common choice, but can also reduce the starting aldehyde if not controlled.

-

Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the carbonyl group, but highly toxic.

-

Sodium Triacetoxyborohydride (STAB): A mild, selective, and non-toxic reagent that is highly effective for reductive aminations.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2,6-dichlorobenzaldehyde in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add methylamine (often as methylamine hydrochloride, with a base to liberate the free amine).

-

Imine Formation: Stir the mixture at room temperature. A catalytic amount of acid (e.g., acetic acid) can be added to promote the formation of the imine intermediate.

-

Reduction: Once imine formation is established (can be monitored by TLC or GC-MS), add the chosen reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to control the reaction rate.

-

Work-up and Isolation: After the reaction is complete, quench any remaining reducing agent carefully. Perform a standard aqueous work-up, extracting the product into an organic solvent.

-

Hydrochloride Salt Formation: Isolate the free base by removing the solvent and follow the same acidification and precipitation procedure as described in Pathway A, Step 2.

Caption: Experimental workflow for the reductive amination route.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | (2,6-Dichlorobenzyl)methylamine (Free Base) | This compound |

| Molecular Formula | C₈H₉Cl₂N | C₈H₁₀Cl₃N |

| Molecular Weight | ~190.07 g/mol | ~226.53 g/mol [6] |

| CAS Number | 15205-19-3[2] | 90389-15-4[5] |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride[4] |

| Appearance | Colorless liquid or low-melting solid[10] | White crystalline solid |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretch of the secondary ammonium salt.

-

Melting Point Analysis: To assess the purity of the final crystalline hydrochloride salt.

Safety and Handling

-

2,6-Dichlorobenzyl chloride: Is a lachrymator and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Methylamine: Is a flammable and corrosive gas/liquid. It should be handled in a fume hood, away from ignition sources.

-

Reducing Agents: Borohydride reagents can react violently with water and acids to produce flammable hydrogen gas. They should be handled in an inert atmosphere and quenched carefully.

-

Hydrochloric Acid: Is highly corrosive. Use appropriate PPE when handling concentrated solutions.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The nucleophilic substitution of 2,6-dichlorobenzyl chloride with methylamine represents a direct, efficient, and scalable method that is well-documented.[2] Concurrently, the reductive amination of 2,6-dichlorobenzaldehyde offers a valuable and robust alternative, particularly when avoiding halogenated intermediates is desirable. The final conversion to the hydrochloride salt provides a stable, crystalline solid suitable for further use in research and development. The selection of the optimal route will be guided by starting material availability, scale, and specific laboratory safety protocols.

References

-

Benchchem. (2,6-dichlorophenyl)methyl](methyl)amine | 15205-19-3.

-

P&S Chemicals. Product information, this compound.

-

Biosynth. N-(2,6-Dichlorobenzyl)-N-methylamine | 15205-19-3.

-

PubChem. This compound | C8H10Cl3N | CID 17290679.

-

Bide Pharmatech Ltd. This compound CAS NO.90389-15-4.

-

Sunway Pharm Ltd. This compound - CAS:90389-15-4.

-

Molbase. (3,4-Dichlorobenzyl)methylamine 5635-67-6 wiki.

-

ChemicalBook. 2,6-Dichlorobenzylamine | 6575-27-5.

-

Google Patents. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.

-

Organic Syntheses. Methylamine Hydrochloride.

-

Organic Chemistry Portal. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines.

-

PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl.

-

ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

-

Figshare. Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl.

-

Wikipedia. Reductive amination.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

-

PubMed. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.

-

PubChem. Synthesis of levomethadone hydrochloride - Patent US-11332434-B2.

Sources

- 1. This compound, CasNo.90389-15-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. [(2,6-dichlorophenyl)methyl](methyl)amine | 15205-19-3 | Benchchem [benchchem.com]

- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H10Cl3N | CID 17290679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound - CAS:90389-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. N-(2,6-Dichlorobenzyl)-N-methylamine | 15205-19-3 | QAA20519 [biosynth.com]

An In-Depth Technical Guide to the Molecular Structure of (2,6-Dichlorobenzyl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorobenzyl)methylamine hydrochloride is a synthetic organic compound with the chemical formula C₈H₁₀Cl₃N.[1] It is the hydrochloride salt of the secondary amine N-(2,6-dichlorobenzyl)methylamine. This compound is of interest to the scientific community, particularly in the field of medicinal chemistry, where it has been identified as a potential medical intermediate.[2] The free base of this compound, N-(2,6-Dichlorobenzyl)-N-methylamine, has been noted as an experimental anti-cancer drug candidate, suggesting that its derivatives may possess valuable pharmacological properties.

This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, purification, and detailed structural elucidation through spectroscopic methods. Furthermore, it explores its potential biological activity and mechanism of action based on available data and analysis of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | PubChem[1] |

| CAS Number | 90389-15-4 | P&S Chemicals[3] |

| Molecular Formula | C₈H₁₀Cl₃N | PubChem[1] |

| Molecular Weight | 226.5 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General chemical knowledge |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Reductive Amination

-

To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of methylamine (1.2 equivalents) at room temperature.

-

Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2,6-dichlorobenzyl)methylamine free base.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Dry the solid under vacuum to obtain this compound.

Experimental Protocol: Purification

The primary method for purifying the hydrochloride salt is recrystallization.

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water or isopropanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to yield pure this compound.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Although experimental data for this specific compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons.

-

Aromatic Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 3 protons. The protons on the dichlorinated benzene ring will exhibit a characteristic splitting pattern.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 4.0-4.3 ppm, integrating to 2 protons. The signal is a singlet as there are no adjacent protons.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.8 ppm, integrating to 3 protons.

-

Amine Proton (N-H): A broad singlet that can appear over a wide range, typically downfield, and its position is concentration and solvent dependent.

13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the region of δ 128-140 ppm. The two carbons bearing the chlorine atoms will be downfield, and the ipso-carbon attached to the benzyl group will also be in this region.

-

Benzylic Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 30-35 ppm.

Predicted NMR Data Summary

| Group | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 (m, 3H) | 128 - 132 |

| Aromatic C-Cl | - | 135 - 140 |

| Aromatic C-CH₂ | - | 132 - 136 |

| Benzylic CH₂ | 4.0 - 4.3 (s, 2H) | 50 - 55 |

| Methyl CH₃ | 2.5 - 2.8 (s, 3H) | 30 - 35 |

| Amine NH | Broad, variable | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretch: A broad and strong absorption band in the region of 3000-2700 cm⁻¹ is characteristic of the N-H⁺ stretch in a secondary amine salt.[4]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the range of 2950-2850 cm⁻¹.

-

N-H Bend: A band in the region of 1620-1560 cm⁻¹ is expected for a secondary amine salt.[4]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1020 cm⁻¹ range.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum of the free base, N-(2,6-dichlorobenzyl)methylamine, would show a molecular ion peak at m/z 190. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 9:6:1.

-

Major Fragmentation: A prominent fragment would be the tropylium-like ion resulting from the loss of the methylamine group. Another significant fragmentation pathway would be alpha-cleavage, leading to the formation of a benzylic cation.

Potential Biological Activity and Mechanism of Action

The designation of the free base, N-(2,6-Dichlorobenzyl)-N-methylamine, as an "experimental anti-cancer drug candidate" suggests that this chemical scaffold is of significant interest in oncology research. While specific studies on this compound are limited, the biological activities of structurally related dichlorophenyl and N-benzylmethylamine derivatives can provide insights into its potential mechanism of action.

Many compounds containing a dichlorophenyl moiety have been investigated for their anticancer properties.[5][6] These compounds often exert their effects by inhibiting key cellular processes involved in cancer cell proliferation, survival, and metastasis. Similarly, N-benzylamine derivatives have been explored as inhibitors of various enzymes and signaling pathways implicated in cancer.

Hypothetical Mechanism of Action

Based on the structure-activity relationships of similar compounds, a plausible, though hypothetical, mechanism of action for (2,6-Dichlorobenzyl)methylamine could involve the inhibition of critical signaling pathways that are often dysregulated in cancer.

Sources

- 1. This compound | C8H10Cl3N | CID 17290679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.90389-15-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships [mdpi.com]

- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

(2,6-Dichlorobenzyl)methylamine hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of (2,6-Dichlorobenzyl)methylamine hydrochloride

Abstract

This compound is a chemical entity primarily cataloged as a research intermediate.[1][2] As of the date of this publication, dedicated pharmacological studies elucidating its specific mechanism of action are not prevalent in public-domain literature. This guide, therefore, adopts a structure-based deductive approach to postulate its potential biological activities. By dissecting its core molecular features—the 2,6-dichlorobenzyl moiety and the N-methylamine side chain—we can draw informed hypotheses from the established pharmacology of structurally analogous compounds. This whitepaper will explore three primary putative mechanisms: modulation of monoamine transporters, interaction with adrenergic receptors, and inhibition of copper amine oxidases. For each proposed mechanism, we provide a detailed scientific rationale, a hypothetical signaling pathway, and a robust, step-by-step experimental protocol for validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel or under-studied chemical matter.

Introduction and Physicochemical Profile

This compound is a substituted benzylamine derivative.[3] Its structure is defined by a benzene ring substituted with two chlorine atoms at positions 2 and 6, connected to a methylamine group via a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media. While its primary documented use is as a chemical intermediate in synthesis, the structural motifs it contains are hallmarks of various pharmacologically active agents, suggesting a potential for biological activity.[1][4]

The 2,6-dichloro substitution pattern is particularly noteworthy. It imparts significant steric hindrance, forcing a non-planar conformation relative to the side chain, and its electron-withdrawing nature can critically influence binding interactions with biological targets.[5] This specific substitution is a key feature in several known drugs, including the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac, where it is essential for the molecule's therapeutic conformation.[6]

Compound Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | [3] |

| CAS Number | 90389-15-4 | [1][2][7] |

| Molecular Formula | C₈H₁₀Cl₃N | [1][3] |

| Molecular Weight | 226.53 g/mol | [2][3] |

| Parent Compound | N-(2,6-Dichlorobenzyl)-N-methylamine (CAS: 15205-19-3) | [3][8] |

Hypothesized Mechanisms of Action

Based on a comprehensive analysis of structurally related compounds, we propose three plausible mechanisms of action for this compound.

Hypothesis 1: Modulation of Monoamine Transporters (MATs)

The benzylamine scaffold is a classic pharmacophore found in numerous central nervous system (CNS) active agents that target monoamine transporters (MATs).[9][10] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[11][12] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and psychostimulants.

Causality and Rationale: A structurally similar compound, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, which features a dichlorobenzyl group, has been shown to possess antidepressant activity through the proposed mechanism of norepinephrine uptake inhibition.[13] The core structure of this compound resembles that of endogenous monoamines, making it a candidate for competitive binding to the substrate pocket of these transporters. The dichlorophenyl ring could engage in hydrophobic and van der Waals interactions within the transporter's binding site, while the protonated amine could form a critical ionic bond, mimicking the binding of the native neurotransmitter.

Putative Signaling Pathway: Inhibition of Norepinephrine Reuptake

Caption: Putative inhibition of the norepinephrine transporter (NET) by this compound.

Hypothesis 2: Direct Modulation of Adrenergic Receptors

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines norepinephrine and epinephrine.[14][15] They are broadly classified into α and β subtypes, which are fundamental in regulating cardiovascular, respiratory, and metabolic functions.[16] The phenylethylamine core of catecholamines shares structural similarity with benzylamines, suggesting a potential for direct interaction.

Causality and Rationale: Many synthetic benzylamine derivatives are known to be potent adrenergic receptor agonists or antagonists.[15] The N-methylbenzylamine structure can be seen as a constrained analog of phenylethanolamine, the backbone of adrenergic agonists. The substitution pattern on the phenyl ring is a key determinant of subtype selectivity and intrinsic activity (agonist vs. antagonist). The bulky 2,6-dichloro substitutions could confer selectivity for a specific adrenergic receptor subtype or a unique pharmacological profile, potentially as an antagonist by preventing the receptor from adopting its active conformation.

Putative Signaling Pathway: α1-Adrenergic Receptor Antagonism

Caption: Hypothesized antagonistic action at the Gq-coupled α1-adrenergic receptor.

Hypothesis 3: Inhibition of Copper Amine Oxidases (CAOs)

Copper amine oxidases (CAOs) are a family of enzymes responsible for the oxidative deamination of primary amines, including various biogenic amines.[17] These enzymes play roles in cellular signaling and metabolism.

Causality and Rationale: A study specifically investigating 2,6-disubstituted benzylamine derivatives found them to be reversible and selective inhibitors of CAOs.[17] (2,6-Dichlorobenzyl)methylamine fits this structural class. The mechanism likely involves the compound acting as a substrate-like inhibitor, binding to the active site of the enzyme but not undergoing the full catalytic cycle, thereby blocking the metabolism of endogenous substrates. The 2,6-dichloro groups could provide favorable hydrophobic interactions within the enzyme's active site, enhancing binding affinity.

Proposed Experimental Validation Protocols

To transform these hypotheses into validated mechanisms, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating framework for characterizing the compound's activity.

Protocol 1: Monoamine Transporter Interaction Assay

This workflow aims to determine if the compound binds to and/or inhibits the function of DAT, NET, and SERT.

Workflow Diagram

Caption: Experimental workflow for assessing monoamine transporter interaction.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Harvest cells and perform homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the lysate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Radioligand Binding Assay (Competition):

-

In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Define non-specific binding using a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

-

Incubate at room temperature for 60-90 minutes.

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold buffer to separate bound from free radioligand.

-

Quantify radioactivity on the filters using a liquid scintillation counter.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC₅₀ values obtained via non-linear regression.

-

-

Synaptosome/Cell-Based Uptake Assay:

-

Prepare synaptosomes from relevant rodent brain regions (e.g., striatum for DAT, hippocampus for SERT) or use the same transfected HEK293 cells.

-

Pre-incubate the synaptosomes/cells with varying concentrations of the test compound for 10-15 minutes.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity taken up by the cells/synaptosomes.

-

Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

-

Protocol 2: Adrenergic Receptor Activity Screening

This protocol uses cell-based functional assays to screen for agonist or antagonist activity at representative α and β adrenergic receptor subtypes.

Workflow Diagram

Sources

- 1. This compound, CasNo.90389-15-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. This compound - CAS:90389-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | C8H10Cl3N | CID 17290679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. N-(2,6-Dichlorobenzyl)-N-methylamine | 15205-19-3 | QAA20519 [biosynth.com]

- 9. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ccjm.org [ccjm.org]

- 17. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of (2,6-Dichlorobenzyl)methylamine hydrochloride

An In-Depth Technical Guide to the Biological Activity of (2,6-Dichlorobenzyl)methylamine Hydrochloride: A Research and Development Roadmap

Foreword

To the researchers, scientists, and drug development professionals at the forefront of oncology, this document serves as a comprehensive technical guide and a strategic roadmap for elucidating the . While preliminary screenings have identified its free base, N-(2,6-Dichlorobenzyl)-N-methylamine, as an experimental anti-cancer drug candidate[1], a thorough, publicly available characterization of its mechanism of action and therapeutic potential remains to be detailed. This guide, therefore, is designed to fill that gap. It is structured not as a rigid template, but as a logical progression of inquiry, mirroring the process of drug discovery itself. We will move from fundamental properties to a rigorous, multi-faceted plan for in vitro and in vivo evaluation. The protocols herein are presented as self-validating systems, with each step explained not just in its execution, but in its scientific causality. Our objective is to provide a robust framework for your investigation into this promising compound.

Physicochemical Profile and Synthesis Overview

A foundational understanding of a compound's physical and chemical properties is paramount in drug development, influencing everything from solubility in assay buffers to its pharmacokinetic profile.

Physicochemical Data

The hydrochloride salt form of (2,6-Dichlorobenzyl)methylamine offers advantages in terms of solubility and stability for experimental use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₃N | PubChem[2] |

| Molecular Weight | 226.5 g/mol | PubChem[2] |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | PubChem[2] |

| Physical Appearance | Crystalline solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis Considerations

The synthesis of the free base, N-(2,6-Dichlorobenzyl)-N-methylamine, can be achieved through a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and methylamine. The hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid. A consistent and scalable synthesis is a critical first step in any comprehensive biological evaluation.

A Proposed Investigational Framework for Anti-Cancer Activity

Given its designation as an experimental anti-cancer agent, a logical starting point for investigation is to hypothesize that this compound exerts its effects through the modulation of key cellular processes involved in cancer progression, such as cell proliferation, survival, and apoptosis. The 2,6-dichloro substitution on the benzyl ring is a common feature in molecules with demonstrated biological activity, suggesting a specific interaction with a biological target.

This guide will proceed under the working hypothesis that the compound may act as an inhibitor of a critical signaling pathway often dysregulated in cancer, for example, a protein kinase cascade that promotes cell growth.

Caption: A high-level workflow for the investigation of a novel anti-cancer candidate.

In Vitro Evaluation of Anti-Cancer Efficacy

The initial phase of biological characterization involves a suite of in vitro assays designed to confirm and quantify the anti-cancer activity of this compound across a panel of relevant cancer cell lines.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][6]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.[5]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[5] Incubate for 1.5-4 hours at 37°C.[5][7]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 490-590 nm using a microplate reader.[3][4][5]

Long-Term Survival Assessment: Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, providing insight into the long-term effects of the compound on cell proliferation and survival.[8][9][10]

Experimental Protocol:

-

Cell Plating: Plate a low, predetermined number of cells per well in a 6-well plate.[8]

-

Treatment: Treat the cells with the compound for a specified period (e.g., 24 hours), then replace with fresh medium.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[8][10]

-

Fixation and Staining: Fix the colonies with a solution such as 10% neutral buffered formalin and stain with 0.5% crystal violet.[8][9]

-

Colony Counting: Count the number of colonies containing at least 50 cells.[10]

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[11][12] An accumulation of cells in a particular phase can suggest a mechanism of action related to cell cycle arrest.

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound for 24-48 hours.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[11][13]

-

Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye like propidium iodide (PI) and RNase A.[11][13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.[12]

Apoptosis Detection: Annexin V/PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes.[15]

Experimental Protocol:

-

Cell Treatment: Induce apoptosis by treating cells with the compound.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis: Analyze the cells promptly by flow cytometry.[14] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Elucidating the Mechanism of Action

Once the anti-cancer effects are confirmed, the next critical step is to identify the molecular target(s) and the signaling pathways modulated by this compound.

Target Identification: Enzyme Inhibition and Receptor Binding Assays

Based on the chemical structure, the compound could potentially interact with enzymes (such as kinases) or receptors.

Enzyme Inhibition Assay Protocol:

-

Preparation: Prepare a buffer at the optimal pH for the target enzyme.[16]

-

Pre-incubation: Mix the enzyme with various concentrations of this compound.[16]

-

Reaction Initiation: Add the enzyme's substrate to start the reaction.[16]

-

Monitoring: Monitor the reaction rate, typically by measuring the change in absorbance or fluorescence over time.[16]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Receptor Binding Assay Protocol:

-

Preparation: Use a preparation containing the receptor of interest (e.g., cell membranes).[17]

-

Competition Assay: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand known to bind to the receptor, along with increasing concentrations of this compound.[18]

-

Separation: Separate the bound from unbound radioligand via filtration.[17]

-

Quantification: Quantify the amount of bound radioligand using a scintillation counter. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications (like phosphorylation) that indicate the activation or inhibition of a signaling pathway.[19][20][21]

Experimental Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.[22]

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[19]

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).[19]

-

Immunodetection: Block the membrane and then incubate it with a primary antibody specific to the target protein (e.g., p-AKT, total AKT), followed by a secondary antibody conjugated to an enzyme like HRP.[19]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Preclinical Evaluation

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Xenograft Mouse Model of Cancer

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors.[23][24][25] This allows for the evaluation of the anti-tumor activity of the compound in a more physiologically relevant context.

Experimental Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the as a potential anti-cancer agent. The successful execution of these experiments will provide a deep understanding of its efficacy, mechanism of action, and potential for further development. The data generated will be crucial for making informed decisions about lead optimization and progression towards clinical trials.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Clonogenic Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]

-

Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

-

Preclinical Drug Testing Using Xenograft Models. (n.d.). Labcorp. Retrieved from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Clinical Lab Manager. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

-

Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

-

In-vitro Models in Anticancer Screening. (2019, June 29). ResearchGate. Retrieved from [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2024, September 30). Clinical Lab Manager. Retrieved from [Link]

-

Clonogenic Assay: Adherent Cells. (2011, March 13). PMC. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

-

Cell Cycle Tutorial Contents. (n.d.). University of Cambridge. Retrieved from [Link]

-

Clonogenic Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. (n.d.). McGill Radiobiology. Retrieved from [Link]

-

Clonogenic Assay (2021). (n.d.). Scribd. Retrieved from [Link]

-

Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015, July 10). JoVE. Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC. Retrieved from [Link]

-

A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

1.2 Western Blot and the mTOR Pathway. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate. Retrieved from [Link]

-

Enzyme assay. (n.d.). Wikipedia. Retrieved from [Link]

-

Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017, August 25). ResearchGate. Retrieved from [Link]

-

methylamine hydrochloride. (n.d.). Chemister.ru. Retrieved from [Link]

Sources

- 1. N-(2,6-Dichlorobenzyl)-N-methylamine | 15205-19-3 | QAA20519 [biosynth.com]

- 2. This compound | C8H10Cl3N | CID 17290679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 22. benchchem.com [benchchem.com]

- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. xenograft.org [xenograft.org]

An In-depth Technical Guide to (2,6-Dichlorobenzyl)methylamine Hydrochloride: Current Scientific Landscape and Future Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Current State of Publicly Available Research

This guide, therefore, serves a dual purpose: to consolidate the available foundational knowledge on (2,6-Dichlorobenzyl)methylamine hydrochloride and to highlight the conspicuous gaps in the existing literature, thereby outlining potential avenues for future research. The information presented herein is based on data from chemical suppliers, public databases, and established principles of medicinal chemistry and pharmacology extrapolated to this molecule.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound N-(2,6-Dichlorobenzyl)-N-methylamine. The addition of hydrochloric acid serves to increase the compound's polarity and aqueous solubility, a common practice in pharmaceutical development for improving bioavailability.

| Property | Value | Source |

| CAS Number | 90389-15-4 | [1] |

| Molecular Formula | C₈H₁₀Cl₃N | [2] |

| Molecular Weight | 226.53 g/mol | |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

| Parent Compound CAS | 15205-19-3 (free base) | [3] |

Synthesis and Manufacturing

While specific, detailed, and validated protocols for the synthesis of this compound are not available in published literature, a general synthetic route can be postulated based on standard organic chemistry principles.

Hypothesized Synthetic Pathway

A plausible and efficient method for the synthesis of the parent amine, N-(2,6-Dichlorobenzyl)-N-methylamine, would likely involve the reductive amination of 2,6-dichlorobenzaldehyde with methylamine.

Sources

Unlocking the Research Potential of (2,6-Dichlorobenzyl)methylamine Hydrochloride: A Technical Guide for Scientists

Introduction: A Molecule of Latent Potential

(2,6-Dichlorobenzyl)methylamine hydrochloride, a halogenated aromatic amine, presents a compelling scaffold for novel therapeutic development and biological investigation. While its direct applications are not yet extensively documented in publicly accessible literature, its structural motifs—a dichlorinated benzene ring and a methylbenzylamine backbone—are prevalent in a multitude of biologically active compounds. This technical guide serves to illuminate the untapped research applications of this molecule, drawing upon established principles of medicinal chemistry and pharmacology. By examining the activities of structurally analogous compounds, we can logically infer and propose promising avenues of investigation for researchers in drug discovery, pharmacology, and toxicology.

This document provides a comprehensive overview of the chemical properties of this compound, followed by an in-depth exploration of four key potential research domains: oncology, infectious diseases, cardiovascular disorders, and neuroscience. For each domain, we will discuss the scientific rationale, propose detailed experimental protocols, and provide the necessary context for researchers to embark on their investigations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in any research setting. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Source(s) |

| CAS Number | 90389-15-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀Cl₃N | [1][4] |

| Molecular Weight | 226.53 g/mol | [1][4] |

| IUPAC Name | 1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride | [4] |

| Appearance | Typically a solid or crystalline powder | General chemical supplier information |

| Purity | Commonly available at ≥97% for research purposes | [1] |

| Storage | Store in a cool, dry place | [1] |

Note: This compound is intended for research and development use only and must be handled by technically qualified individuals.[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound is via the reductive amination of 2,6-dichlorobenzaldehyde with methylamine, followed by conversion to the hydrochloride salt. This method is widely used for the synthesis of secondary amines.[5][6][7]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Reductive Amination

-

Imine Formation: Dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add a solution of methylamine (1.1 equivalents) in methanol dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents), portion-wise, ensuring the temperature remains low. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the imine in the presence of the aldehyde.[6]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, (2,6-Dichlorobenzyl)methylamine.

-

Purification of Free Base: The crude product can be purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Part 1: Potential Research Applications in Oncology

Scientific Rationale: The presence of dichlorinated phenyl rings in various compounds has been associated with cytotoxic activity against cancer cells.[8][9][10][11] Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Furthermore, the free base of the title compound, N-(2,6-Dichlorobenzyl)-N-methylamine, has been explicitly identified as an "experimental anti-cancer drug candidate in screening tests," providing a strong basis for this line of investigation.[12][13] The proposed mechanism could involve the induction of apoptosis or interference with critical cellular pathways in cancer cells.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for assessing the in vitro cytotoxicity of the compound.

Detailed Protocol: MTT Assay for Cytotoxicity[14][15][16][17]

-

Cell Culture: Maintain selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their appropriate culture media supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the cell plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the treated plates for a defined period, typically 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Part 2: Potential Research Applications in Infectious Diseases

Scientific Rationale: Halogenation is a well-established strategy in medicinal chemistry to enhance the antimicrobial and antifungal properties of organic molecules.[4][14][15][16] The presence of two chlorine atoms on the benzyl ring of this compound suggests it may possess activity against a range of bacterial and fungal pathogens. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays[1][3][10][18][21]

-

Microorganism Preparation: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in their respective appropriate broth media. Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

MBC/MFC Determination: To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, take an aliquot from the wells of the MIC plate that show no visible growth and subculture it onto fresh agar plates.

-

Incubation and Analysis: Incubate the agar plates for 24-48 hours. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Part 3: Potential Research Applications in Cardiovascular Diseases

Scientific Rationale: The benzylamine scaffold is present in numerous cardiovascular drugs.[1][2][3][17][18] Substituted benzylamines have been reported to possess antiarrhythmic and antihypertensive properties, with some acting as calcium channel blockers.[2][16][19][20][21][22][23] The specific substitution pattern on the benzene ring can significantly influence the pharmacological activity. Therefore, this compound is a candidate for investigation as a modulator of cardiovascular function, potentially through interaction with ion channels such as L-type calcium channels or hERG potassium channels.

Experimental Workflow: Ion Channel Modulation Assays

Caption: Workflow for assessing cardiovascular ion channel modulation.

Detailed Protocol 1: Cell-Based Calcium Influx Assay[2][4][11][25][29]

-

Cell Culture: Culture a cell line stably expressing L-type calcium channels (e.g., HEK293 cells) in appropriate media.

-

Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.

-

Compound Incubation: Incubate the cells with various concentrations of this compound for a predetermined time.

-

Calcium Influx Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Induce calcium influx by adding a depolarizing agent, such as potassium chloride (KCl). Continue to measure the fluorescence to detect the change in intracellular calcium concentration.

-

Data Analysis: Calculate the inhibition of calcium influx for each compound concentration and determine the IC₅₀ value.

Detailed Protocol 2: hERG Potassium Channel Patch-Clamp Assay[12][23][30][31][32]

-

Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., CHO or HEK293 cells).

-